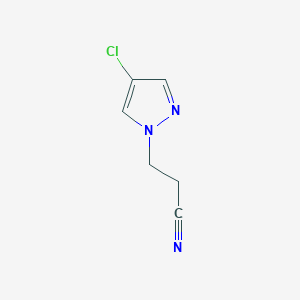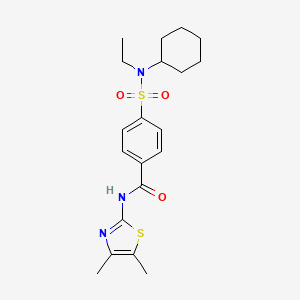![molecular formula C17H15N7OS3 B2476944 N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide CAS No. 893931-82-3](/img/structure/B2476944.png)
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C17H15N7OS3 and its molecular weight is 429.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- The synthesis of heterocyclic compounds incorporating thiadiazole moieties, including derivatives related to the compound , has been explored for their potential insecticidal properties against pests like Spodoptera littoralis (Fadda et al., 2017). These compounds were synthesized using a precursor similar to the specified compound and evaluated for their insecticidal efficacy.
- Research into bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, which share a structural resemblance with the specified compound, highlighted their role as glutaminase inhibitors. These inhibitors have potential therapeutic applications in oncology, with some analogs showing promising solubility and potency improvements (Shukla et al., 2012).
Anticancer Applications
- A series of N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds were synthesized and screened for their anticancer activities. Some derivatives exhibited significant cytotoxicity against breast cancer cell lines, comparable to standard chemotherapy agents (Abu-Melha, 2021).
Antimicrobial Applications
- Novel thiazole derivatives, which include structural motifs similar to the specified compound, were synthesized and demonstrated significant antimicrobial activities against a range of bacterial and fungal strains (Saravanan et al., 2010). This suggests potential applications in developing new antimicrobial agents.
Surface Active Agents and Antimicrobial Activities
- Derivatives synthesized from 2-cyano-N-(5-pentadecyl-1,3,4-thiadiazol-2-yl)acetamide, a compound structurally related to the specified compound, were transformed into nonionic surface active agents. These compounds were evaluated for their antimicrobial and surface activities, indicating potential applications in surface chemistry and antimicrobial formulations (El-Sayed et al., 2015).
Wirkmechanismus
Target of Action
The compound, also known as N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide, primarily targets the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase . EGFR is a cell surface protein that binds to epidermal growth factor, and its activation stimulates cell proliferation, differentiation, and survival .
Mode of Action
This compound acts as an inhibitor of EGFR tyrosine kinase . It binds to the ATP-binding site of the enzyme, preventing the transfer of a phosphate group from ATP to the tyrosine residues of specific substrates . This inhibition disrupts the EGFR signaling pathway, leading to a decrease in cell proliferation and survival .
Biochemical Pathways
The compound’s action affects the EGFR signaling pathway . By inhibiting EGFR tyrosine kinase, it disrupts downstream signaling events, including the activation of the PI3K/AKT and RAS/RAF/MEK/ERK pathways . These pathways are involved in cell proliferation, survival, and differentiation .
Pharmacokinetics
The compound’s bioavailability, half-life, and clearance rate would be influenced by factors such as its lipophilicity, molecular weight, and interactions with transport proteins .
Result of Action
The compound exhibits anti-proliferative activity against various cancer cell lines . It induces cell cycle arrest and apoptosis (programmed cell death), as evidenced by increased caspase-3 activation . It also suppresses the activation of NF-κB and IL-6, which are involved in inflammation and cancer progression .
Eigenschaften
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N7OS3/c1-2-26-17-23-22-16(28-17)21-13(25)9-27-15-12-8-20-24(14(12)18-10-19-15)11-6-4-3-5-7-11/h3-8,10H,2,9H2,1H3,(H,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PESPZHREMVHXJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N7OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

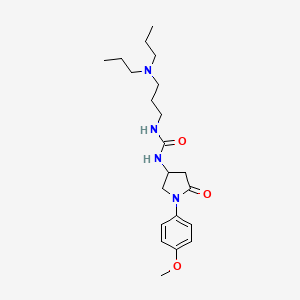
![1-[3-(methylsulfanyl)phenyl]tetrahydro-2H-imidazol-2-one](/img/structure/B2476864.png)
![1-{[2-(Trifluoromethyl)phenyl]methyl}piperidin-4-ol hydrochloride](/img/structure/B2476865.png)

![N-[(2-chlorophenyl)methyl]-2-[2-(2-methoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide](/img/structure/B2476869.png)
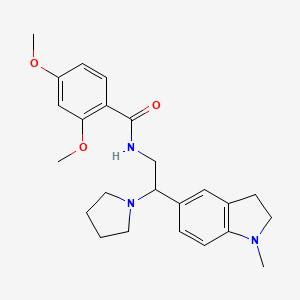
![2-isopropyl-5-((2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thio)imidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2476871.png)
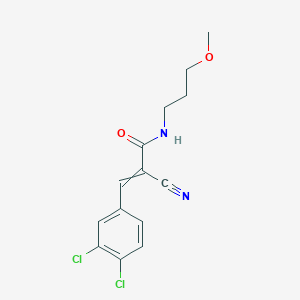

![2-([1,1'-biphenyl]-4-yl)-N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide](/img/structure/B2476874.png)

